molecular formula C11H13NO3 B12892931 (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate

(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No.: B12892931
M. Wt: 207.23 g/mol
InChI Key: LOOCILVBHVVZOG-SSDOTTSWSA-N
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Description

(S)-Methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is a chiral benzofuran derivative characterized by a 6-amino substituent on the dihydrobenzofuran ring and an acetoxy methyl ester group. These analogs serve as critical intermediates in pharmaceutical synthesis, notably for fasiglifam (TAK-875), a GPR40/FFAR1 agonist developed for type 2 diabetes . The stereochemistry (S-configuration) is crucial for biological activity, as evidenced by the enantioselective synthesis of such compounds via ruthenium-catalyzed asymmetric hydrogenation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (Position 6) Stereochemistry Application/Significance CAS Number Reference
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate -OH S Pharmaceutical intermediate (fasiglifam synthesis) 1000414-38-9
(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate -OH R Less studied enantiomer; potential inactive form 1234474-58-8
Ethyl 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate -SCH₃ (Position 3), -CH₃ (5,7) - Crystallography studies (hydrogen-bonded dimers) Not provided
Metsulfuron methyl ester -SO₂NH(CO)NH-(triazine substituents) - Herbicide (sulfonylurea class) Not provided

Key Comparisons

Substituent Effects

  • 6-Amino vs. 6-Hydroxy: The amino group in the target compound introduces basicity and enhanced nucleophilicity compared to the hydroxy group. This may alter metabolic stability and receptor binding in pharmaceutical contexts. For example, the hydroxy analog’s role in fasiglifam synthesis relies on its hydrogen-bonding capacity for chiral recognition during asymmetric catalysis .
  • Methylsulfanyl and Triazine Derivatives : Compounds like ethyl 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate exhibit distinct packing behaviors in crystal lattices due to weak C–H⋯π interactions . In contrast, triazine-containing esters (e.g., metsulfuron methyl ester) function as herbicides, leveraging sulfonylurea moieties for enzyme inhibition .

Stereochemical Influence

The (S)-enantiomer of the hydroxy analog is pharmacologically active, while the (R)-form is less utilized, highlighting the importance of enantiopurity in drug development . The amino-substituted compound’s stereochemistry would similarly dictate its biological efficacy.

Physicochemical Properties

  • Solubility: The amino group’s basicity could improve aqueous solubility relative to the hydroxy analog, which is more lipophilic.
  • Stability: Amino groups are prone to oxidation, necessitating stabilization measures in formulation—unlike the hydroxy group, which participates in intramolecular hydrogen bonding .

Research Implications and Gaps

Pharmacological Potential: The amino group could target amine-sensitive receptors or enzymes, diverging from the hydroxy analog’s GPR40/FFAR1 activity.

Synthetic Challenges: Protection/deprotection of the amino group may complicate synthesis compared to hydroxy derivatives.

Data Limitations: No crystallographic or pharmacological data for the amino variant exists in the provided sources, underscoring the need for targeted studies.

Biological Activity

(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate, with the CAS number 186028-79-5, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{3}

This compound features a benzofuran moiety, which is significant for its biological activity. The presence of the amino group enhances its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, in vitro studies using MCF-7 breast cancer cells revealed that it significantly reduced cell viability at concentrations above 10 µM.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.0Apoptosis induction
PC320.5Cell cycle arrest

The apoptosis pathway involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cellular death.

3. Neuroprotective Effects

In vivo studies have suggested that this compound may offer neuroprotective benefits. Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential in cancer and neurodegenerative diseases.

Case Studies

A study conducted on the effects of this compound on Leishmania spp. demonstrated significant antiparasitic activity, suggesting its potential use in treating leishmaniasis:

"The compound exhibited an IC50 value of 12 µg/mL against Leishmania amazonensis, indicating strong antiparasitic activity" .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-[(3S)-6-amino-2,3-dihydro-1-benzofuran-3-yl]acetate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6,12H2,1H3/t7-/m1/s1

InChI Key

LOOCILVBHVVZOG-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@@H]1COC2=C1C=CC(=C2)N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)N

Origin of Product

United States

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